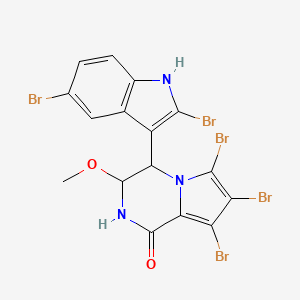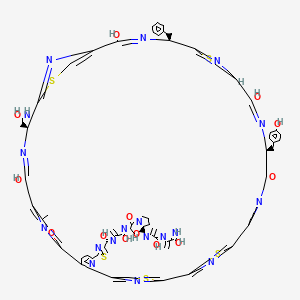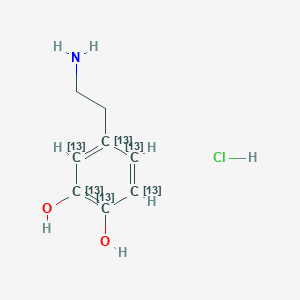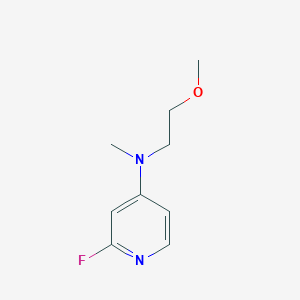
2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Descripción general
Descripción
“2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine” is a chemical compound. It has a molecular formula of C5H12FNO . It contains total 35 bond(s); 16 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic), and 1 ether(s) (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 35 bonds in total. This includes 16 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary aliphatic amine, 1 aromatic tertiary amine, and 1 aliphatic ether .Aplicaciones Científicas De Investigación
Hetarynes and N-oxides Reactivity
Research on the reactivity of N-oxides of pyridine derivatives, including those with fluorine substitutions, has been explored. These studies examine the mechanisms of amination reactions, which are crucial for the synthesis of amino compounds. Such compounds have applications in the development of pharmaceuticals and agrochemicals due to their unique reactivity and the potential for introducing nitrogen functionalities into molecules (Martens & Hertog, 2010).
Fluorinating Reagents in Organic Synthesis
The synthesis and application of fluorinating compounds containing N–F bonds have been extensively reviewed. These fluorinating reagents are divided into neutral and ionic categories, with their use in the fluorination of various classes of organic compounds discussed. The mechanisms of fluorination with N–F compounds are analyzed, highlighting the unique characteristics that fluorine introduces to organic molecules, which is beneficial for developing pharmaceuticals and materials science (Furin & Fainzil’berg, 2000).
Synthesis of Fluoropyrrolidine Derivatives
Fluoropyrrolidine derivatives, which share a similarity in the fluorination pattern to the compound , are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides and their conversion to various intermediates demonstrates the versatility of fluorinated compounds in drug development (Singh & Umemoto, 2011).
Catalyst-Free Amination
The catalyst-free amination of fluoropyridines, including studies on 2-fluoropyridine, explores efficient methods for N-aryl derivative synthesis. This research underlines the significance of direct amination strategies in synthesizing nitrogen-containing heterocycles, essential in pharmaceutical chemistry (Abel et al., 2015).
Manganese(II) Complexes with Fluorinated Ligands
The synthesis and characterization of manganese(II) complexes with fluorinated ligands demonstrate the utility of fluorinated compounds in coordination chemistry and potentially as catalysts or in material science. The exploration of their structures and magnetism provides insight into the electronic effects of fluorinated ligands on metal centers (Wu et al., 2004).
Propiedades
IUPAC Name |
2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMJTJTVXXSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




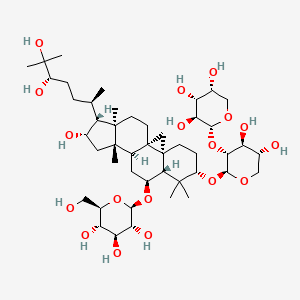

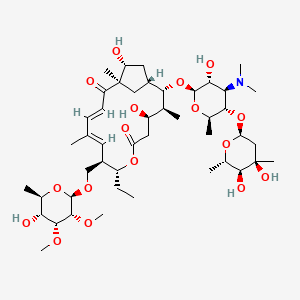
![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)
